While commercial suppliers exist for 1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, there is no scientific literature readily available describing its synthesis or potential uses in research. This suggests the compound may be relatively new or have niche applications.
In the absence of specific research on 1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, it can be informative to look at structurally similar molecules, particularly other functionalized pyrazoles. Pyrazoles are a well-studied class of heterocyclic compounds with diverse applications in medicinal chemistry. Some pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties .
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrazole ring fused with a pyridine ring. The molecular formula of this compound is with a molar mass of approximately 253.26 g/mol. This compound features a methyl group at the 1-position of the pyrazole ring, a phenyl group at the 4-position of the pyridine ring, and a carboxylic acid group at the 3-position of the pyrazole ring. The presence of these functional groups suggests potential for various chemical interactions and biological activities due to the aromatic nature and acidic functionality of the compound .
Due to their potential biological activities, compounds like 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid may find applications in:
While specific interaction studies on 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are scarce, it is likely that this compound interacts with various biological targets similar to other pyrazole derivatives. These interactions may involve:
Further research would be necessary to elucidate these interactions specifically for this compound.
Several compounds exhibit structural similarities to 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Methylpyrazolo[3,4-b]pyridine | Similar bicyclic structure without phenyl substitution | Anticancer properties |
| 5-Methylpyrazolo[3,4-b]pyridine | Different methyl placement on the pyrazole ring | Antimicrobial activity |
| 1-(Phenyl)pyrazolo[3,4-b]pyridine | Contains phenyl group but lacks carboxylic acid functionality | Anti-inflammatory effects |
| 1-Methylpyrazole | A simpler structure lacking pyridine fusion | General analgesic properties |
The unique combination of a methyl group, phenyl group, and carboxylic acid functionality in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid sets it apart from these similar compounds and may confer distinct biological activities and chemical reactivity profiles .
1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid represents a bicyclic heterocyclic compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol [1] [2]. The compound is identified by Chemical Abstracts Service number 1354706-24-3 [1] [3]. The molecular structure consists of a fused pyrazole-pyridine ring system with specific substitution patterns that define its chemical identity [1] [2].
The compound features a pyrazolo[3,4-b]pyridine core scaffold, which comprises a pyrazole ring fused to a pyridine ring at positions 3 and 4 [4] [5]. The structural analysis reveals three nitrogen atoms within the bicyclic framework, specifically positioned at N1, N2 (pyrazole nitrogen atoms), and N7 (pyridine nitrogen) [4] [5]. The carboxylic acid functionality is positioned at the 3-position of the pyrazole ring, while a methyl group occupies the N1 position and a phenyl substituent is located at the 4-position [1] [2].
The SMILES notation for this compound is O=C(C1=NN(C)C2=NC=CC(C3=CC=CC=C3)=C21)O, which provides a systematic representation of the molecular connectivity [1]. The structural framework exhibits planarity in the bicyclic core with the phenyl substituent adopting various conformational orientations depending on intermolecular interactions [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| CAS Number | 1354706-24-3 |
| SMILES | O=C(C1=NN(C)C2=NC=CC(C3=CC=CC=C3)=C21)O |
The pyrazolo[3,4-b]pyridine ring system exhibits tautomeric behavior when the nitrogen atoms of the pyrazole ring are unsubstituted [4] [5]. However, in the case of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the presence of the methyl substituent at the N1 position stabilizes the 1H-tautomeric form and prevents tautomeric interconversion [4] [5].
Theoretical calculations using AM1 computational methods have demonstrated that the 1H-tautomer of pyrazolo[3,4-b]pyridine systems is energetically favored over the 2H-tautomer by approximately 37.03 kJ/mol, equivalent to nearly 9 kcal/mol [4]. This significant energy difference establishes the 1H-form as the predominant tautomeric species under normal conditions [4] [5].
The stabilization of the 1H-tautomer results from enhanced resonance interactions and more favorable hydrogen bonding patterns within the molecular framework [6]. The substitution pattern in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, particularly the N1-methyl group, further reinforces this preference by eliminating the possibility of tautomeric migration [4] [5].
| Tautomeric Form | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | 0.00 | More stable |
| 2H-pyrazolo[3,4-b]pyridine | 37.03 | Less stable |
The physicochemical properties of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have been determined through computational predictions and experimental observations [3]. The compound exhibits a predicted density of 1.35±0.1 g/cm³, indicating moderate molecular packing in the solid state [3]. The predicted boiling point is estimated at 520.0±50.0°C, reflecting the stability and intermolecular interactions characteristic of this heterocyclic system [3].
The predicted pKa value of 0.25±0.10 indicates that the carboxylic acid functionality exhibits strong acidic character [3]. This low pKa value suggests that the compound will exist predominantly in its ionized form under physiological pH conditions [3]. The electron-withdrawing nature of the pyrazolo[3,4-b]pyridine ring system contributes to the enhanced acidity of the carboxylic acid group [3].
Stability characteristics of pyrazolo[3,4-b]pyridine derivatives generally indicate good thermal and chemical stability under standard laboratory conditions [4] [5]. The fused ring system provides structural rigidity that enhances the overall stability of the molecule [4] [5]. The compound demonstrates stability toward hydrolysis under neutral conditions, although the carboxylic acid functionality may undergo typical carboxylic acid reactions under appropriate conditions [3].
| Physical Property | Value |
|---|---|
| Density (predicted) | 1.35±0.1 g/cm³ |
| Boiling Point (predicted) | 520.0±50.0°C |
| pKa (predicted) | 0.25±0.10 |
| Thermal Stability | Good under standard conditions |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid through both proton and carbon-13 NMR techniques [7] [8] [9]. The 1H NMR spectrum typically exhibits characteristic signals in the aromatic region between 7.0-8.6 ppm corresponding to the phenyl substituent and pyridine ring protons [7] [8].
The N1-methyl group appears as a singlet in the aliphatic region, typically around 2.5-3.0 ppm [7] [8]. The carboxylic acid proton, when observed, appears as a broad signal in the downfield region around 12-13 ppm, although this signal may be exchange-broadened in protic solvents [7] [8]. The pyridine ring protons exhibit characteristic coupling patterns that allow for assignment of individual positions within the ring system [7] [8].
Carbon-13 NMR spectroscopy reveals the carboxylic acid carbonyl carbon in the characteristic region around 165-175 ppm [7] [8]. The aromatic carbons of both the pyrazolo[3,4-b]pyridine core and the phenyl substituent appear in the range of 115-150 ppm [7] [8]. The N1-methyl carbon typically resonates around 35-40 ppm, providing clear identification of this substituent [7] [8].
Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, facilitate complete assignment of all carbon and proton signals within the molecular framework [7] [8].
Infrared spectroscopy of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid reveals characteristic absorption bands that confirm the presence of key functional groups [10] [11] [12]. The carboxylic acid functionality exhibits a broad absorption band in the region of 2400-3400 cm⁻¹ due to the hydrogen-bonded O-H stretching vibration [11] [12].
The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption band around 1670-1720 cm⁻¹ [10] [11]. This frequency range is consistent with carboxylic acid carbonyls that exhibit some degree of conjugation with the aromatic ring system [11] [12]. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹ [10] [12].
The pyrazolo[3,4-b]pyridine ring system contributes characteristic absorption bands in the fingerprint region below 1600 cm⁻¹ [10] [12]. C=N stretching vibrations typically appear around 1600-1650 cm⁻¹, while various ring deformation modes appear throughout the fingerprint region [10] [11]. The N-methyl group contributes C-H stretching and deformation bands in the aliphatic region [10] [12].
| Functional Group | Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (COOH) | 2400-3400 |
| C=O stretch (COOH) | 1670-1720 |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch | 1600-1650 |
Mass spectrometric analysis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically reveals a molecular ion peak at m/z 253, corresponding to the molecular formula C14H11N3O2 [13] [14] [15]. The molecular ion peak often serves as the base peak in electron ionization mass spectra, indicating the inherent stability of the molecular ion [15] [16].
Characteristic fragmentation patterns include the loss of the carboxylic acid functionality through elimination of CO2 (m/z 44), resulting in a fragment at m/z 209 [15] [16]. Additional fragmentation may involve the loss of CO (m/z 28) and HCN (m/z 27) units, which are common fragmentation pathways for nitrogen-containing heterocycles [15] [16].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isomeric compounds [13] [17]. The fragmentation pattern analysis reveals information about the structural connectivity and stability of various portions of the molecule [15] [16].
Electrospray ionization mass spectrometry typically shows [M+H]⁺ ions at m/z 254 in positive ion mode, while negative ion mode may reveal [M-H]⁻ ions at m/z 252 [13] [17]. These ionization techniques provide complementary information about the compound's behavior under different ionization conditions [13] [17].
UV-Visible spectroscopy of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid reveals electronic transitions characteristic of the extended π-conjugated system [18] [19] [20]. The compound typically exhibits absorption maxima in the range of 250-350 nm, corresponding to π→π* transitions within the aromatic framework [19] [20].
The pyrazolo[3,4-b]pyridine core contributes to the primary absorption bands through electronic transitions involving the nitrogen-containing heterocyclic system [18] [19]. The phenyl substituent at the 4-position extends the conjugation and may result in bathochromic shifts compared to unsubstituted pyrazolo[3,4-b]pyridine derivatives [19] [20].
Solvent effects on the UV-Visible absorption spectrum provide information about the polarity and hydrogen bonding characteristics of the compound [19] [20]. The carboxylic acid functionality may participate in intermolecular hydrogen bonding that influences the electronic absorption properties [19] [20].
The extinction coefficients for the major absorption bands typically range from 10,000 to 50,000 M⁻¹cm⁻¹, indicating strong electronic transitions within the chromophoric system [18] [19]. These values are consistent with aromatic heterocyclic compounds containing extended conjugation [18] [19].
X-ray crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives, including carboxylic acid-substituted compounds, provides detailed three-dimensional structural information [21] [22] [23]. Crystal structure determinations reveal that the pyrazolo[3,4-b]pyridine core typically exhibits planarity with minimal deviation from coplanarity between the fused rings [22] [24].
The dihedral angles between the pyrazole and pyridine rings in related pyrazolo[3,4-b]pyridine structures are typically small, ranging from 1-3°, indicating effective conjugation across the fused ring system [24]. The phenyl substituent at the 4-position may adopt various orientations relative to the heterocyclic core, with dihedral angles ranging from 30-60° depending on crystal packing forces [22] [24].
Intermolecular interactions in the crystal lattice often involve hydrogen bonding between carboxylic acid groups and nitrogen atoms of adjacent molecules [23] [24]. These hydrogen bonding patterns contribute to the overall crystal stability and influence the solid-state properties of the compound [23] [24].
Crystal packing analysis reveals the presence of π-π stacking interactions between the aromatic ring systems, which contribute to the supramolecular organization in the solid state [22] [24]. The distances between parallel aromatic rings typically range from 3.3-3.8 Å, consistent with favorable π-π interactions [22] [24].
| Crystallographic Parameter | Typical Range |
|---|---|
| Pyrazole-Pyridine Dihedral Angle | 1-3° |
| Phenyl-Core Dihedral Angle | 30-60° |
| π-π Stacking Distance | 3.3-3.8 Å |
| Hydrogen Bond Length | 2.6-3.0 Å |